Tris(1H,1H,2H,2H-perfluorohexyl)tin hydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(1H,1H,2H,2H-perfluorohexyl)tin hydride: is an organotin compound known for its unique chemical properties and applications. It is characterized by the presence of perfluorohexyl groups attached to a tin atom, making it a valuable reagent in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1H,1H,2H,2H-perfluorohexyl)tin hydride typically involves the reaction of perfluorohexyl halides with tin hydrides under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The process may involve the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are employed to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(1H,1H,2H,2H-perfluorohexyl)tin hydride undergoes various chemical reactions, including:
Reduction: It acts as a reducing agent in organic synthesis, facilitating the reduction of carbonyl compounds to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the perfluorohexyl groups are replaced by other nucleophiles.
Hydrolysis: In the presence of moisture, it slowly hydrolyzes to form tin oxides and perfluorohexyl alcohols.
Common Reagents and Conditions:
Reduction: Common reagents include carbonyl compounds, and the reaction is typically carried out in the presence of a solvent such as tetrahydrofuran (THF) under an inert atmosphere.
Substitution: Nucleophiles such as amines or thiols are used, and the reaction conditions vary depending on the desired product.
Hydrolysis: This reaction occurs in the presence of water or moisture, often under ambient conditions.
Major Products:
Reduction: Alcohols
Substitution: Substituted organotin compounds
Hydrolysis: Tin oxides and perfluorohexyl alcohols
Wissenschaftliche Forschungsanwendungen
Chemistry: Tris(1H,1H,2H,2H-perfluorohexyl)tin hydride is widely used as a reagent in organic synthesis, particularly in reduction and substitution reactions. Its unique properties make it valuable in the development of new synthetic methodologies .
Biology and Medicine: Research is ongoing to explore the potential biological and medicinal applications of this compound. Its ability to interact with biological molecules and its unique chemical properties make it a candidate for drug development and other biomedical applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and materials with unique properties. Its stability and reactivity make it suitable for various industrial processes .
Wirkmechanismus
The mechanism by which Tris(1H,1H,2H,2H-perfluorohexyl)tin hydride exerts its effects involves the interaction of the tin atom with various molecular targets. In reduction reactions, the tin hydride donates hydrogen atoms to the substrate, facilitating the reduction process. In substitution reactions, the perfluorohexyl groups are replaced by nucleophiles, leading to the formation of new organotin compounds .
Vergleich Mit ähnlichen Verbindungen
- Tris(1H,1H,2H,2H-perfluorooctyl)tin hydride
- Tris(1H,1H,2H,2H-perfluorobutyl)tin hydride
Comparison: Tris(1H,1H,2H,2H-perfluorohexyl)tin hydride is unique due to its specific perfluorohexyl groups, which impart distinct chemical properties compared to other similar compounds. For example, Tris(1H,1H,2H,2H-perfluorooctyl)tin hydride has longer perfluoroalkyl chains, affecting its reactivity and applications. The choice of compound depends on the specific requirements of the reaction or application .
Eigenschaften
Molekularformel |
C18H12F27Sn |
---|---|
Molekulargewicht |
860.0 g/mol |
InChI |
InChI=1S/3C6H4F9.Sn/c3*1-2-3(7,8)4(9,10)5(11,12)6(13,14)15;/h3*1-2H2; |
InChI-Schlüssel |
SVDZQOFYWIWODZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C[Sn](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.